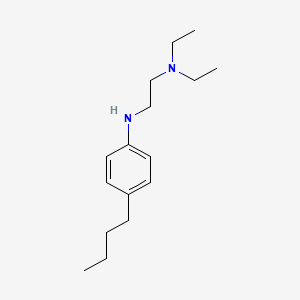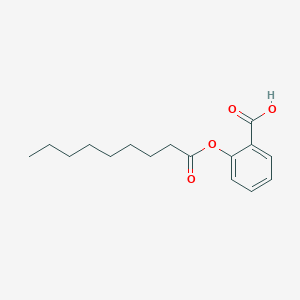![molecular formula C16H9ClO3 B14435043 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal CAS No. 74697-02-2](/img/structure/B14435043.png)
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light.
Métodos De Preparación
The synthesis of 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal involves several steps. One common method includes the reaction of naphthol derivatives with chloroacetaldehyde under acidic conditions to form the naphthopyran ring.
This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal has several scientific research applications:
Chemistry: It is used as a photochromic switch in various chemical systems, allowing for the study of light-induced reactions and mechanisms
Biology: The compound’s photochromic properties make it useful in biological imaging and as a probe for studying cellular processes
Industry: Utilized in the development of smart materials and coatings that change color in response to environmental stimuli
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal primarily involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form colored merocyanine dyes. This process is influenced by the electronic and steric properties of the substituents on the naphthopyran ring .
Comparación Con Compuestos Similares
Similar compounds to 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal include other naphthopyran derivatives such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in ophthalmic lenses.
3-Arylvinyl-3H-naphtho[2,1-b]pyrans: These compounds exhibit similar photochromic behavior and are used in various photochemical applications.
The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric effects, leading to unique photochromic and chemical properties .
Propiedades
Número CAS |
74697-02-2 |
|---|---|
Fórmula molecular |
C16H9ClO3 |
Peso molecular |
284.69 g/mol |
Nombre IUPAC |
3-chloro-3-(3-oxobenzo[f]chromen-2-yl)prop-2-enal |
InChI |
InChI=1S/C16H9ClO3/c17-14(7-8-18)13-9-12-11-4-2-1-3-10(11)5-6-15(12)20-16(13)19/h1-9H |
Clave InChI |
VVONKYWYHROBSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)

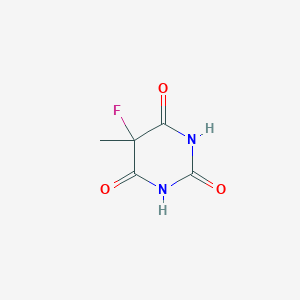
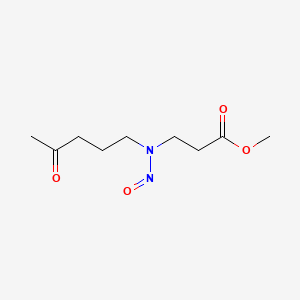
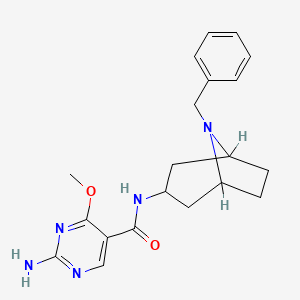

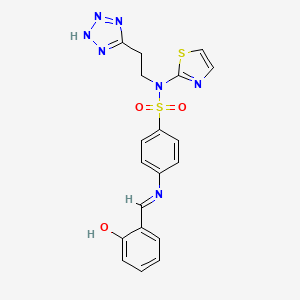
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
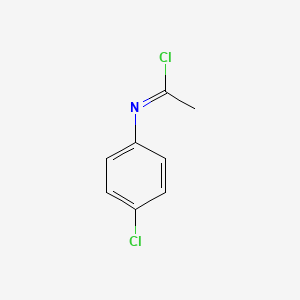
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
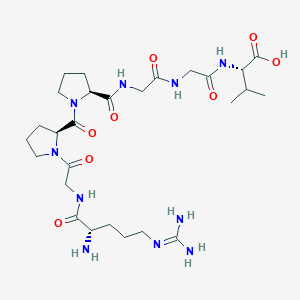
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
